3-bromo-4-methyl-5-nitrobenzaldehyde
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Overview
Description
3-Bromo-4-methyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, methyl, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methyl-5-nitrobenzaldehyde typically involves a multi-step process:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Major Products:
Oxidation: 3-bromo-4-methyl-5-nitrobenzoic acid.
Reduction: 3-bromo-4-methyl-5-nitrobenzylamine.
Substitution: 3-amino-4-methyl-5-nitrobenzaldehyde (when bromine is substituted with an amine).
Scientific Research Applications
3-Bromo-4-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
- 3-Bromo-5-methyl-4-nitrobenzoic acid
- 3-Bromo-4-nitrobenzaldehyde
- 3-Bromo-5-nitrobenzaldehyde
Comparison:
3-Bromo-5-methyl-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
3-Bromo-4-nitrobenzaldehyde: Lacks the methyl group, which can influence its reactivity and physical properties.
3-Bromo-5-nitrobenzaldehyde: Lacks the methyl group, similar to 3-bromo-4-nitrobenzaldehyde but with different substitution patterns affecting its chemical behavior
3-Bromo-4-methyl-5-nitrobenzaldehyde stands out due to its unique combination of functional groups, making it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-4-methyl-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5-7(9)2-6(4-11)3-8(5)10(12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSFVZVAWNYUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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